[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-7-13-8-12(4-5-15(13)23-11)17-9-14(19-24-17)10-22-18(20)16-3-2-6-21-16/h2-6,8-9,11H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHYUDCUWIWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in fields such as electronics, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Methyl 5-chloro-1-benzofuran-2-carboxylate
5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-1-benzofuran-2-carboxylic acid
Comparison Highlights :
- The target compound lacks halogen substituents, which are critical for bioactivity in ’s derivatives.
- The furan-2-carboxylate ester group contrasts with the carboxylic acid or ketone moieties in analogues, suggesting differences in solubility and metabolic stability.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ()
This nitro- and fluoro-substituted furan carboxylate (Figure 1 in ) shares the furan-2-carboxylate motif with the target compound but differs in its aryl substitution (2-fluoro-4-nitrophenyl vs. dihydrobenzofuran-oxazole).
Structural Implications :
- The nitro group in ’s compound enhances intermolecular stacking interactions, whereas the target compound’s dihydrobenzofuran may prioritize hydrophobic interactions.
- Both compounds exhibit ester groups, but the nitro-fluoro substitution in ’s derivative introduces strong electron-withdrawing effects absent in the target.
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid ()
This discontinued analogue (CAS: 1105191-98-7) shares the 2-methyl-2,3-dihydrobenzofuran core but replaces the oxazole-methyl furan ester with an isoxazole-carboxylic acid group.
Key Differences :
- The carboxylic acid group in the analogue may limit membrane permeability compared to the target’s ester, which could act as a prodrug.
- Isoxazole vs. oxazole rings alter electronic profiles: isoxazole’s oxygen may engage in hydrogen bonding, whereas oxazole’s nitrogen could participate in dipole interactions.
Biological Activity
The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.50 g/mol. The structure consists of a benzofuran moiety linked to an oxazole ring and a furan-2-carboxylate group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives similar to [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 15.63 |
| 5b | U937 | 12.34 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and caspase pathways .
Antimicrobial Activity
The compound's structural features may also impart antimicrobial properties. Related benzofuran derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 20–40 µM against S. aureus .
The biological mechanisms through which [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exerts its effects are not fully elucidated but are believed to involve:
- Apoptosis Induction : Activation of apoptotic pathways through p53 signaling.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Antioxidant Activity : Potential modulation of oxidative stress within cells.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A study evaluated the effects of a related oxazole derivative on MCF-7 cells, demonstrating significant cytotoxicity and apoptosis induction via flow cytometry analysis .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, indicating potential for therapeutic use .
Q & A
Basic: What are the optimal synthetic routes for [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions targeting heterocyclic assembly and functional group coupling:
- Step 1: Synthesis of the 2-methyl-2,3-dihydrobenzofuran core via cyclization of 4-methoxyphenol derivatives with styrene, using hexafluoropropanol as a solvent and DDQ as an oxidant .
- Step 2: Formation of the isoxazole ring through [3+2] cycloaddition between nitrile oxides and alkynes, followed by methyl esterification .
- Step 3: Coupling the benzofuran-isoxazole intermediate with furan-2-carboxylate using base-catalyzed nucleophilic substitution (e.g., NaOH in THF) .
Key Considerations: - Temperature control (0–60°C) and anhydrous conditions are critical for minimizing side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>70%) and purity (>95%) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions and confirms ring connectivity (e.g., benzofuran C-5 coupling to isoxazole C-3) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 370.4) and fragmentation patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids .
- IR Spectroscopy: Confirms ester (C=O at ~1700 cm⁻¹) and furan ring (C-O-C at ~1250 cm⁻¹) functionalities .
Basic: How do the compound’s heterocyclic rings influence its chemical reactivity?
Methodological Answer:
- Isoxazole Ring: Prone to electrophilic substitution at C-5; reacts with oxidizing agents (e.g., KMnO4/H+) to form nitro derivatives .
- Furan Carboxylate: Undergoes hydrolysis (acid/base) to carboxylic acid or reduction (NaBH4/MeOH) to alcohol .
- Benzofuran Core: Susceptible to halogenation (Br2/FeCl3) at the 6-position, enhancing bioactivity .
Stability Note: The compound is stable in organic solvents (DMF, DCM) but degrades under prolonged UV exposure .
Advanced: How can computational methods predict biological targets and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screens against enzyme databases (e.g., PDB) to identify binding affinities. The furan carboxylate moiety shows π-π stacking with kinase ATP-binding pockets .
- QSAR Modeling: Correlates substituent electronegativity (e.g., fluorine at benzofuran C-6) with antimicrobial IC50 values .
- MD Simulations (GROMACS): Assesses binding stability over 100 ns trajectories; hydrogen bonds between the isoxazole N and Serine residues (e.g., in COX-2) are critical .
Advanced: How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Replicate Experiments: Standardize assays (e.g., MIC for antimicrobial studies) using ATCC strains and control compounds .
- Validate Purity: Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
- Cross-Platform Analysis: Compare data from enzyme inhibition (e.g., ELISA) and cell-based assays (e.g., MTT) to differentiate direct vs. indirect effects .
Advanced: What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading) to identify optimal ranges (e.g., 45–50°C for cycloaddition yields >80%) .
- Continuous Flow Reactors: Enhance efficiency for exothermic steps (e.g., esterification) while reducing solvent waste .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How does crystallography resolve challenges in polymorph identification?
Methodological Answer:
- SHELXL Refinement: Adjusts thermal parameters and occupancy to model disorder in the furan ring .
- Hirshfeld Surface Analysis (CrystalExplorer): Maps intermolecular interactions (e.g., C-H···O bonds) to distinguish polymorphs .
- PXRD vs. SCXRD: Pair powder diffraction with single-crystal data to confirm phase purity .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation category 2) .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., acetic anhydride) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
